Gossypetin 3-methyl ether
Overview
Description
Gossypetin 3-methyl ether is a naturally occurring flavonoid compound found in certain plants, such as those belonging to the Gossypium and Bidens genera . It is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . The chemical structure of this compound includes a benzopyranone core with multiple hydroxyl groups and a methoxy group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gossypetin 3-methyl ether can be synthesized through the methylation of gossypetin. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl group at the 3-position.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant materials. The plant material is first dried and ground, followed by extraction using solvents like ethanol or methanol . The extract is then subjected to chromatographic techniques to isolate and purify this compound. Further purification can be achieved through crystallization.
Chemical Reactions Analysis
Types of Reactions: Gossypetin 3-methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated derivatives depending on the substituent used.
Scientific Research Applications
Gossypetin 3-methyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.
Medicine: this compound has shown potential in cancer research due to its ability to inhibit the growth of certain cancer cells.
Mechanism of Action
The mechanism of action of Gossypetin 3-methyl ether involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways.
Comparison with Similar Compounds
Gossypetin 3-methyl ether can be compared with other flavonoids such as quercetin, kaempferol, and myricetin:
Quercetin: Similar to this compound, quercetin has multiple hydroxyl groups but lacks the methoxy group at the 3-position.
Kaempferol: Kaempferol has fewer hydroxyl groups compared to this compound and lacks the methoxy group.
Myricetin: Myricetin has more hydroxyl groups than this compound and lacks the methoxy group.
This compound stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct pharmacological profile and reactivity .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O8/c1-23-16-13(22)11-9(19)5-10(20)12(21)15(11)24-14(16)6-2-3-7(17)8(18)4-6/h2-5,17-21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHKPDQFOBROCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=C(C1=O)C(=CC(=C2O)O)O)C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86749-51-1 | |
Record name | Gossypetin 3-methylether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086749511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GOSSYPETIN 3-METHYLETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3R23F5MD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of gossypetin methyl ethers in the plant kingdom?
A1: Gossypetin methyl ethers, particularly gossypetin 7-methyl ether and gossypetin 3'-methyl ether, play a crucial role as yellow flower pigments in certain plant species within the Rutaceae family. [, ] Specifically, gossypetin 7-methyl ether 3-rutinoside is responsible for the yellow coloration in Ruta graveolens and five other Ruta species. [, ] In contrast, four Haplophyllum species derive their yellow flower color from gossypetin 3'-methyl ether 7-glucoside. [, ]
Q2: Does the presence of carotenoids affect the yellow coloration imparted by gossypetin methyl ethers?
A2: While carotenoids are present alongside gossypetin 7-methyl ether 3-rutinoside in Ruta graveolens, research indicates that these pigments do not contribute to UV patterning. [, ] The petals of Ruta graveolens exhibit uniform UV absorption, suggesting that the yellow coloration is primarily attributed to the gossypetin derivative. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.